1-(4-methoxyphenyl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopropanecarboxamide
Description
This compound is a hybrid heterocyclic molecule featuring:
- Cyclopropanecarboxamide core: Known for conformational rigidity, enhancing binding specificity in biological targets .
- 4-Methoxyphenyl group: A common pharmacophore in medicinal chemistry, contributing to lipophilicity and π-π interactions .
- 1,2,3-Triazole-1,2,4-oxadiazole-thiophene motif: The triazole and oxadiazole rings facilitate hydrogen bonding and aromatic stacking, while the thiophene moiety enhances electronic interactions and metabolic stability .
Synthetic routes typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by oxadiazole cyclization via nitrile oxide intermediates .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-15-6-4-14(5-7-15)21(8-9-21)20(28)22-10-11-27-13-16(24-26-27)19-23-18(25-30-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMRDKSGQIRNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic molecule featuring multiple heterocyclic rings. Its structure suggests potential biological activities due to the presence of the 1,2,4-oxadiazole and 1,2,3-triazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 426.59 g/mol. The compound's structure includes:
- A methoxyphenyl group.
- A cyclopropanecarboxamide backbone.
- A thiophen-2-yl substituent.
- An oxadiazole and a triazole ring.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activities of this specific compound can be summarized as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 15.63 µM depending on structural modifications and substituents .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 0.65 - 15.63 |
| Oxadiazole Derivative | A549 | 4.37 - 8.03 |
The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium bovis, by targeting specific enzymes critical for bacterial survival .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and telomerase, which are crucial in cancer cell proliferation and survival .
- DNA Interaction : Compounds with oxadiazole rings can interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
- Receptor Binding : Some derivatives function as antagonists at adenosine receptors or other cellular targets involved in tumorigenesis .
Case Studies
In a recent study examining a series of oxadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing oxadiazole and triazole rings have been reported to exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific structure of this compound may enhance its potency against cancer cells.
-
Antimicrobial Properties :
- The incorporation of thiophene and oxadiazole moieties in drug design has been linked to improved antimicrobial activity. Studies indicate that similar compounds can inhibit bacterial growth effectively, making them candidates for treating infections . The dual-targeting approach of this compound may allow it to act against multiple bacterial strains.
- Cholinesterase Inhibition :
Agricultural Applications
- Pesticidal Activity :
Material Science Applications
- Organic Electronics :
- Due to its unique electronic properties derived from the conjugated system in its structure, this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds indicates potential for high efficiency in electronic applications .
Case Study 1: Anticancer Activity
A study on various oxadiazole derivatives demonstrated that compounds with similar structures exhibited IC50 values indicating significant anticancer activity across several cancer cell lines. The specific compound's structure was hypothesized to enhance its interaction with DNA or RNA targets within cancer cells .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of oxadiazole-containing compounds showed that modifications to the thiophene ring can lead to improved efficacy against Gram-positive and Gram-negative bacteria. This suggests that the compound could serve as a scaffold for developing new antibiotics .
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carbonyl compounds (e.g., ketones or aldehydes) under dehydrating conditions . For the thiophen-2-yl-substituted oxadiazole, the reaction may proceed as follows:
-
Reagents : Thiophen-2-yl amidoxime, carbonyl compound (e.g., acetone), and acid catalyst (e.g., HCl).
-
Mechanism : Cyclocondensation between the amidoxime and carbonyl group forms the oxadiazole ring .
Triazole Ring Formation (Click Chemistry)
The 1H-1,2,3-triazole moiety is likely introduced via Huisgen cycloaddition (Cu(I)-catalyzed azide-alkyne cycloaddition) :
-
Reagents : Azide (e.g., derived from the oxadiazole core), alkyne (e.g., ethynyl group attached to the cyclopropanecarboxamide), Cu catalyst.
-
Mechanism : Regioselective [2+3] cycloaddition forms the triazole ring, linking the oxadiazole and cyclopropane moieties .
Cyclopropanecarboxamide Attachment
The cyclopropane ring is typically synthesized via Simmons-Smith cyclopropanation (using zinc carbenoid) or ring-opening of strained cyclopropane precursors. The carboxamide linkage may involve:
-
Reagents : Cyclopropanecarboxylic acid, coupling agent (e.g., DCC), and amine (from the triazole).
-
Mechanism : Amide bond formation connects the cyclopropane to the triazole .
Oxadiazole Formation
| Step | Reagents | Mechanism |
|---|---|---|
| 1 | Thiophen-2-yl amidoxime, carbonyl compound, HCl | Cyclocondensation forms the oxadiazole ring via loss of water . |
Triazole Formation
| Step | Reagents | Mechanism |
|---|---|---|
| 1 | Azide (derived from oxadiazole), alkyne, CuSO₄, sodium ascorbate | [2+3] cycloaddition forms the triazole ring with regioselectivity . |
Cyclopropanecarboxamide Attachment
| Step | Reagents | Mechanism |
|---|---|---|
| 1 | Cyclopropanecarboxylic acid, DCC, amine (from triazole) | Amide bond formation via nucleophilic acyl substitution . |
Biological Relevance
The compound’s structural motifs suggest potential anticancer activity , as 1,2,4-oxadiazole derivatives are known apoptosis inducers . Key findings from related derivatives include:
-
Structure-Activity Relationships (SAR) :
-
Mechanism :
Challenges and Optimization
-
Synthesis Complexity : Multi-step reactions involving sensitive intermediates (e.g., azides, alkynes) may require tightly controlled conditions.
-
Stability : Cyclopropane rings and triazole linkages must withstand subsequent reactions without degradation.
-
Biological Optimization : Further SAR studies are needed to improve potency and reduce off-target effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity :
- The thiazol-containing analog (Compound 70, ) exhibits antiproliferative activity (IC₅₀: 2.1 µM), suggesting that the cyclopropanecarboxamide-thiazol combination is critical for cytotoxicity. The target compound’s oxadiazole-thiophene motif may offer enhanced binding to enzymes like tyrosine kinases or topoisomerases .
- Triazole-oxadiazole hybrids (e.g., ) are often explored for antimicrobial activity due to their ability to disrupt bacterial cell membranes .
Synthetic Complexity :
- The target compound requires multistep synthesis (CuAAC, oxadiazole cyclization), similar to derivatives in , which report yields of 60–80% for triazole-thiophene hybrids. In contrast, cyclopropanecarboxamide-thiazol derivatives (e.g., ) show lower yields (26%), likely due to steric hindrance during cyclopropane formation.
Replacing thiazol (Compound 70, ) with oxadiazole-thiophene (target compound) may reduce metabolic degradation, as oxadiazoles are less prone to oxidative metabolism .
Table 2: Pharmacophoric Features
Q & A
Q. Advanced Optimization :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to optimize yield. For example, flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions .
- Purification : Use reverse-phase HPLC or column chromatography with gradients (e.g., 70:30 hexane/ethyl acetate) to isolate high-purity product .
Which spectroscopic methods are most effective for characterizing this compound?
Q. Basic Characterization :
- NMR : H and C NMR confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 506.15) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane and triazole moieties .
- FTIR : Identifies carbonyl stretches (amide C=O at ~1650 cm) and oxadiazole ring vibrations .
How do the oxadiazole and triazole rings influence chemical stability?
Q. Basic Stability :
- pH Sensitivity : Oxadiazole rings hydrolyze under strong acidic/basic conditions. Stability studies (pH 1–13, 37°C) show degradation >10% at pH <2 or >12 .
- Thermal Stability : Decomposition observed at >150°C via TGA-DSC .
Q. Advanced Mitigation :
- Lyophilization : Store as a lyophilized powder under inert gas (N) to prevent oxidation .
- Excipient Screening : Co-formulation with cyclodextrins improves aqueous stability .
What biological models are appropriate for evaluating this compound’s activity?
Q. Basic Screening :
- In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., IC determination via MTT assay) .
Q. Advanced Models :
- In Vivo : Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .
- 3D Tumor Spheroids : Evaluate penetration efficiency in hypoxic microenvironments .
How can computational approaches predict target interactions?
Q. Basic Modeling :
- Molecular Docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- QSAR : Regression models correlate logP with membrane permeability (R = 0.87) .
Q. Advanced Workflows :
- MD Simulations : GROMACS assesses conformational stability of the cyclopropane group in solvated systems .
- Free Energy Perturbation (FEP) : Predicts affinity changes upon substituent modification (e.g., methoxy → nitro group) .
What SAR findings guide derivatization of this compound?
Q. Key SAR Insights :
| Substituent | Position | Activity Impact | Reference |
|---|---|---|---|
| Thiophen-2-yl | Oxadiazole | Enhances π-π stacking with hydrophobic pockets | |
| 4-Methoxyphenyl | Cyclopropane | Reduces CYP450-mediated metabolism | |
| Triazole-ethyl linker | Core | Improves solubility via hydrogen bonding |
Q. Advanced Design :
- Bioisosteres : Replace oxadiazole with 1,3,4-thiadiazole to modulate redox potential .
- Substituent Scanning : Fluorine incorporation at the phenyl ring increases target selectivity (e.g., 4-F derivative, IC = 0.8 μM vs. 2.1 μM for parent) .
How should contradictions in reported biological data be resolved?
Q. Basic Strategies :
- Orthogonal Assays : Validate kinase inhibition using both radiometric and luminescent assays .
- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., fixed ATP concentrations) .
Q. Advanced Approaches :
- Cryo-EM : Visualize compound-target complexes to confirm binding modes .
- Proteomics : Identify off-target interactions via affinity pull-down/MS .
What scale-up challenges arise in synthesis, and how are they addressed?
Q. Basic Scale-Up :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during azide formation .
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for >100 g batches .
Q. Advanced Solutions :
- Continuous Flow : Tubular reactors minimize intermediate degradation (yield increase from 65% to 82%) .
- Process Analytical Technology (PAT) : In-line IR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
